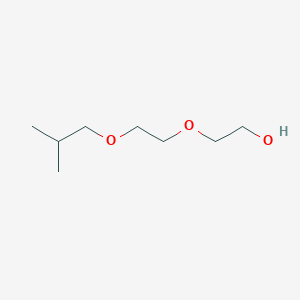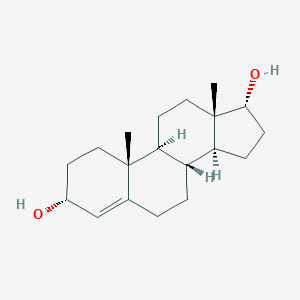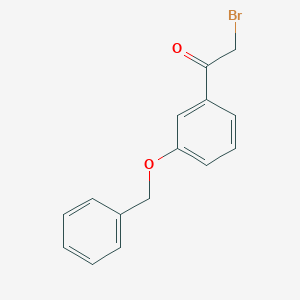
1-(3-(Benzyloxy)phenyl)-2-bromoethanone
Vue d'ensemble
Description
1-(3-(Benzyloxy)phenyl)-2-bromoethanone is a chemical compound with the molecular formula C15H14O2 . It is also known by other names such as 3-Benzyloxyacetophenone and 1-(3-phenylmethoxyphenyl)ethanone . The molecular weight of this compound is 226.27 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(3-(Benzyloxy)phenyl)-2-bromoethanone consists of two aromatic rings linked through a three-carbon alkenone unit . The InChI string for this compound is InChI=1S/C15H14O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-(Benzyloxy)phenyl)-2-bromoethanone are not found in the searched literature, similar compounds have been involved in reactions like Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-(Benzyloxy)phenyl)-2-bromoethanone include a molecular weight of 226.27 g/mol, a computed XLogP3 of 3.5, and a hydrogen bond donor count of 0 . It also has a hydrogen bond acceptor count of 2 and a rotatable bond count of 4 .Applications De Recherche Scientifique
Anticancer Activity
A novel series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . One of the synthesized compounds, 6f, showed potent antiproliferative results against A549 cancer cell line .
Apoptosis Induction
The compound 6f, derived from 1-(3-(Benzyloxy)phenyl)-2-bromoethanone, also induced apoptosis in cancer cells, as evident by DAPI staining and phase contrast microscopy .
EGFR Kinase Inhibition
The compound 6f inhibits EGFR kinase at a concentration of 2.05µM . This suggests that 1-(3-(Benzyloxy)phenyl)-2-bromoethanone and its derivatives can be used in the development of EGFR kinase inhibitors.
Tubulin Polymerization Inhibition
Some (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates were designed, synthesized, and evaluated for tubulin polymerization inhibitory activity . This suggests potential applications in the development of drugs targeting microtubule dynamics.
Cytotoxicity
Among all the synthesized conjugates, compound 5o exhibited excellent cytotoxicity with an IC50 value of 2.13 ± 0.80 µM (MCF-7), 4.34 ± 0.98 µM (SiHa), and 4.46 ± 0.53 µM (PC-3) against cancer cell lines . This indicates the potential use of 1-(3-(Benzyloxy)phenyl)-2-bromoethanone in the development of cytotoxic agents.
Drug-like Properties
Results of the in silico prediction revealed that the majority of the conjugates possessed drug-like properties . This suggests that 1-(3-(Benzyloxy)phenyl)-2-bromoethanone and its derivatives could be further developed into therapeutic agents.
Orientations Futures
While specific future directions for 1-(3-(Benzyloxy)phenyl)-2-bromoethanone are not mentioned in the searched literature, similar compounds have been synthesized and evaluated for their antimicrobial activity . This suggests that such compounds could assist in the development of lead compounds to treat microbial infections .
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophile (a molecule or ion that accepts an electron pair). The bromine atom in 1-(3-(Benzyloxy)phenyl)-2-bromoethanone is a good leaving group, making the compound susceptible to nucleophilic attack .
Biochemical Pathways
For instance, compounds with a benzyloxy group can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
For instance, some benzyloxy-containing compounds have shown anticancer activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3-(Benzyloxy)phenyl)-2-bromoethanone. For example, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the temperature .
Propriétés
IUPAC Name |
2-bromo-1-(3-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZOJLIHCWKKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172993 | |
| Record name | 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzyloxy)phenyl)-2-bromoethanone | |
CAS RN |
19381-40-9 | |
| Record name | 2-Bromo-1-[3-(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19381-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019381409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-[3-(phenylmethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Benzyloxyphenacyl bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E62SXG28TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)


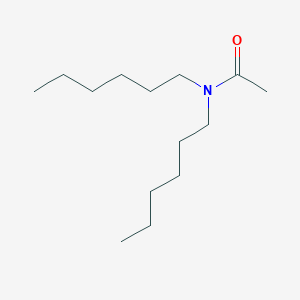
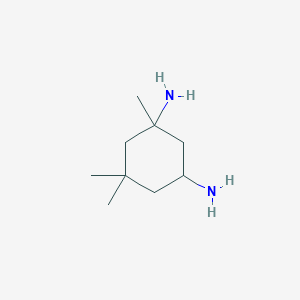

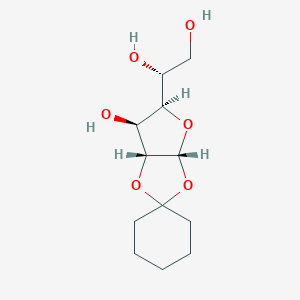
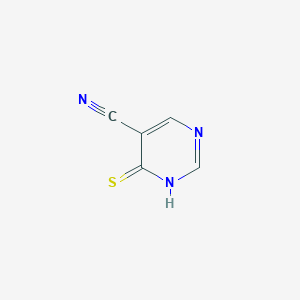

![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)


